molecular formula C15H23N3O2 B2645274 3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320381-04-0

3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane

Katalognummer: B2645274
CAS-Nummer: 2320381-04-0
Molekulargewicht: 277.368
InChI-Schlüssel: ONJOMATTZXYYJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Pyrazole-Azabicyclic Hybrid Compounds

The convergence of pyrazole and azabicyclic frameworks traces its origins to early efforts in rational drug design aimed at optimizing molecular rigidity and binding affinity. Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, gained prominence in the 1970s for its role in nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib. Concurrently, azabicyclo[3.2.1]octane scaffolds emerged as privileged structures in alkaloid-inspired pharmacology due to their ability to mimic natural product architectures while offering synthetic accessibility.

The first-generation hybrids, such as pyrazole-fused azabicyclo[3.2.1]octane derivatives, were reported in the early 2000s as part of campaigns to develop central nervous system (CNS) agents. However, breakthroughs in covalent and non-covalent enzyme inhibition strategies between 2015–2025 catalyzed the design of advanced hybrids, including 3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane. These innovations were driven by the need to overcome metabolic instability and off-target effects associated with simpler heterocycles.

Significance of the Azabicyclo[3.2.1]Octane Scaffold in Medicinal Chemistry

The azabicyclo[3.2.1]octane core confers three-dimensional rigidity that enhances ligand-receptor complementarity. X-ray crystallographic studies of analogous compounds, such as (3-endo)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride, reveal a puckered conformation that restricts rotational freedom, thereby reducing entropy penalties during binding. This scaffold’s nitrogen atom at position 8 enables hydrogen bonding with catalytic residues in enzymatic targets, as demonstrated in N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors.

Table 1: Key Physicochemical Properties of Azabicyclo[3.2.1]Octane Derivatives

Property Value Range Impact on Bioactivity
LogP 1.2–3.8 Enhances blood-brain barrier penetration
Polar Surface Area (Ų) 45–65 Balances solubility and permeability
pKa (amine) 8.1–9.4 Facilitates protonation at physiological pH

Data derived from PubChem entries and molecular modeling studies.

Evolution of Pyrazole-Based Bioactive Molecules

Pyrazole derivatives have evolved from simple anti-inflammatory agents to multifunctional scaffolds capable of engaging diverse biological targets. The 1,3,5-trimethyl substitution pattern in the pyrazole ring of the subject compound mitigates oxidative metabolism by cytochrome P450 enzymes, a limitation observed in earlier analogs. Hybridization strategies, such as appending acyl groups to the pyrazole nitrogen, further modulate electronic properties and steric bulk, as seen in thiazolyl-pyrazoline hybrids with submicromolar antiproliferative activity.

Recent advances include the development of pyrazole sulfonamides, where the sulfonamide group acts as a hydrogen bond acceptor to enhance target affinity. For instance, ARN19689, an azabicyclo[3.2.1]octane-pyrazole sulfonamide, inhibits NAAA with an IC50 of 0.042 μM. These findings underscore the adaptability of pyrazole motifs in addressing pharmacokinetic challenges.

Research Landscape and Unmet Scientific Needs

Despite progress, key challenges persist in the field:

  • Selectivity Optimization : Many azabicyclo-pyrazole hybrids exhibit off-target activity against structurally related enzymes, such as fatty acid amide hydrolase (FAAH).
  • Synthetic Complexity : Multi-step syntheses for stereochemically pure azabicyclic intermediates remain resource-intensive.
  • In Vivo Stability : Rapid hepatic clearance of early-generation hybrids limits their therapeutic utility.

Ongoing research focuses on computational-guided design to predict metabolic hotspots and prioritize analogs with favorable ADME profiles.

Strategic Importance in Contemporary Drug Discovery

The subject compound exemplifies three strategic pillars in modern pharmacotherapy:

  • Hybrid Molecular Design : Merging azabicyclic rigidity with pyrazole’s pharmacophoric versatility enables simultaneous engagement of multiple binding pockets.
  • Covalent Targeting : The 1,3,5-trimethylpyrazole moiety may facilitate reversible covalent interactions with cysteine residues, a mechanism exploited in kinase inhibitors.
  • Polypharmacology : Dual modulation of inflammatory and apoptotic pathways has been hypothesized for related hybrids, aligning with multi-target drug discovery paradigms.

Table 2: Comparative Analysis of Azabicyclo-Pyrazole Hybrids

Compound Target IC50 (μM) Key Structural Feature
ARN16186 NAAA 0.042 endo-Ethoxymethyl-pyrazinyloxy
Thiazolyl-pyrazoline Tubulin 0.038 Thiazole-pendant group
Subject Compound Undisclosed N/A 1,3,5-Trimethylpyrazole acyl group

Eigenschaften

IUPAC Name

(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-9-14(10(2)17(3)16-9)15(19)18-11-5-6-12(18)8-13(7-11)20-4/h11-13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJOMATTZXYYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2C3CCC2CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using similar catalysts and conditions as described above. The scalability of the reaction and the use of green catalysts make it suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wirkmechanismus

The mechanism of action of 3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the 8-Azabicyclo[3.2.1]Octane Core

Sulfonamide vs. Carbonyl Linkages
Pyrazole Substitution Patterns
  • Trimethylpyrazole (Target Compound): The 1,3,5-trimethyl substitution on the pyrazole ring reduces polarity and may enhance binding to hydrophobic pockets in receptors like opioid or NOP receptors .
  • Dimethylpyrazole () : Analogues with 3,5-dimethylpyrazole sulfonyl groups (e.g., Compound 33) show moderate plasma stability but reduced CNS penetration due to higher polarity .

Pharmacological Activity and Receptor Targeting

Mu Opioid Receptor Antagonists
  • Theravance’s 8-azabicyclo[3.2.1]octane derivatives (e.g., WO2007/103187) prioritize sulfonamide and aryloxy substituents for mu opioid receptor antagonism, whereas the target compound’s pyrazole-carbonyl group may shift selectivity toward novel targets .
NOP Receptor Agonists
  • Nortropane-based NOP agonists (e.g., 8-benzhydryl-nortropane) utilize bulky C-3 substituents for receptor activation, contrasting with the target compound’s methoxy group, which likely modulates steric accessibility .
Metabolic Stability
  • Plasma stability studies for sulfonamide derivatives (e.g., Compound 39) revealed moderate clearance rates (~20 mL/min/kg), whereas carbonyl-linked compounds like the target may exhibit faster hepatic metabolism due to esterase susceptibility .

Data Tables

Table 1. Structural and Pharmacokinetic Comparison

Compound Core Substituent (Position 8) Linkage Type Plasma Stability (t₁/₂) Key Receptor Target
Target Compound 1,3,5-Trimethylpyrazole-4-carbonyl Carbonyl Pending data NOP/Mu opioid
(1R,3r,5S)-8-((3,5-Dimethylpyrazol-4-yl)sulfonyl)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane 3,5-Dimethylpyrazole-sulfonyl Sulfonamide ~2.5 hours Mu opioid
8-Benzhydryl-nortropane Benzhydryl Amide ~4 hours NOP

Biologische Aktivität

3-Methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane is a bicyclic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure with a methoxy group and a pyrazole moiety, contributing to its biological activity. Its molecular formula is C14H20N2O2C_{14}H_{20}N_2O_2 with a molecular weight of approximately 252.33 g/mol.

Research indicates that 3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane may interact with various biological systems, particularly through modulation of neurotransmitter receptors and pathways involved in pain management and cognitive functions.

Key Biological Activities

  • Mu Opioid Receptor Antagonism : The compound has been investigated for its effects on mu opioid receptors, which are crucial in mediating analgesic effects and gastrointestinal motility. It has shown promise as a peripherally selective antagonist, potentially mitigating opioid-induced side effects without compromising analgesia .
  • Cognitive Enhancement : Preliminary studies suggest that derivatives of azabicyclo[3.2.1]octane can enhance cognitive functions by interacting with dopamine transporters, indicating a potential role in treating cognitive disorders .

Synthesis and Research Findings

The synthesis of 3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic synthesis techniques focusing on enantioselective routes to ensure the desired stereochemistry for optimal biological activity .

Comparative Studies

A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound:

Compound Name Structural Features Biological Activity
8-Azabicyclo[3.2.1]octaneSimilar bicyclic structure without methoxy groupKnown for different pharmacological profiles
3-Methoxy-8-methylazabicyclo[3.2.1]octaneContains a methyl group instead of pyrazoleExhibits distinct biological activities
8-Methoxy-N-methylbicyclo[3.2.1]octanamineContains an amine functional groupPotentially different receptor interactions

Case Studies

Recent studies have demonstrated the efficacy of this compound in various models:

  • Pain Management : In vivo studies have shown that the compound effectively reduces pain responses in animal models without the adverse effects typically associated with opioid treatments .
  • Cognitive Function : Research involving dopamine transporter interactions indicates that this compound may improve memory retention and cognitive performance in rodent models .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step routes, starting with the functionalization of the bicyclic core followed by coupling reactions. Key steps include:

  • Coupling the pyrazole-carbonyl group : Use N,N'-carbonyldiimidazole (CDI) or HATU as coupling agents to attach the 1,3,5-trimethylpyrazole moiety to the 8-azabicyclo[3.2.1]octane scaffold.
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Maintain 0–50°C during sensitive steps (e.g., acylation) to prevent side reactions .
  • Purification : Employ flash chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) or recrystallization to achieve ≥95% purity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:
A combination of techniques ensures rigorous characterization:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxy at C3, pyrazole-carbonyl at C8). Compare chemical shifts with analogous bicyclic compounds (e.g., δ ~2.5–3.5 ppm for bridgehead protons) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., m/z calculated vs. observed within 0.1 ppm error) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups .
  • HPLC/UPLC : Use C18 columns with acetonitrile/water gradients to assess purity (retention time consistency and peak symmetry) .

Advanced: How does the compound’s bicyclic framework and substituent arrangement influence its interactions with biological targets like enzymes or receptors?

Methodological Answer:
The 8-azabicyclo[3.2.1]octane core provides conformational rigidity, enhancing binding specificity, while the pyrazole-carbonyl group facilitates hydrogen bonding and π-π stacking. Key considerations:

  • Bicyclic scaffold : Mimics natural alkaloid structures (e.g., tropane derivatives), enabling interactions with neurological receptors (e.g., serotonin or dopamine receptors) .
  • Methoxy group : Modulates lipophilicity and steric hindrance, affecting membrane permeability and target engagement .
  • Triazole/pyrazole moieties : Participate in metal coordination (e.g., Cu²⁺ in enzyme active sites) or hydrophobic interactions, as seen in antifungal and anticancer analogs .
    Experimental validation: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Advanced: What experimental approaches resolve discrepancies in biological activity data across studies (e.g., conflicting IC50 values)?

Methodological Answer:
Addressing contradictions requires systematic validation:

  • Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C, ATP concentration in kinase assays) .
  • Orthogonal assays : Confirm activity using complementary methods (e.g., cell viability (MTT) vs. apoptosis markers (Annexin V)) .
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate sensitivity .
  • Data normalization : Account for batch-to-batch variability in compound purity via HPLC-UV validation .

Advanced: In designing assays to evaluate pharmacokinetic properties, what factors must be prioritized?

Methodological Answer:
Key parameters for reliable in vitro ADME profiling:

  • Solubility : Use equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid. Add co-solvents (≤1% DMSO) if necessary .
  • Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450 isoform interactions .
  • Plasma protein binding : Employ ultrafiltration or equilibrium dialysis to measure free fraction .
  • Permeability : Conduct Caco-2 cell monolayers or PAMPA assays to predict intestinal absorption .

Advanced: How can computational modeling predict the compound’s binding modes and structure-activity relationships (SAR)?

Methodological Answer:
Integrate in silico tools with empirical

  • Molecular docking : Use AutoDock Vina or Glide to simulate binding to crystallized targets (e.g., kinases, GPCRs). Prioritize poses with favorable ΔG values .
  • Molecular dynamics (MD) : Run NAMD/GROMACS simulations (≥100 ns) to assess complex stability and identify critical residues .
  • QSAR modeling : Train models on analogs (e.g., triazole-bicyclic hybrids) to predict bioactivity cliffs .
  • Validation : Cross-check predictions with mutagenesis studies or altered scaffold analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.